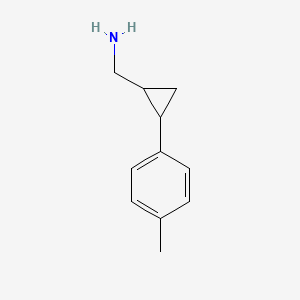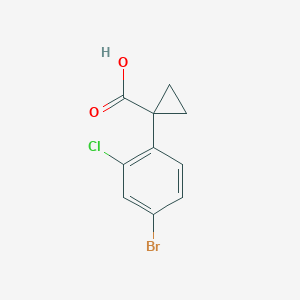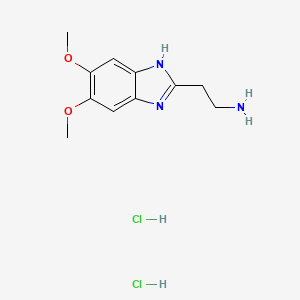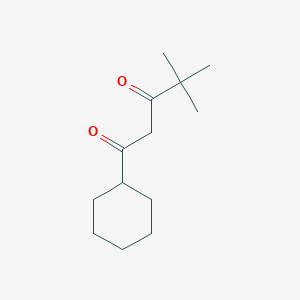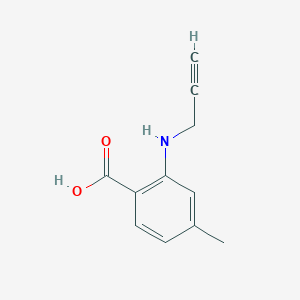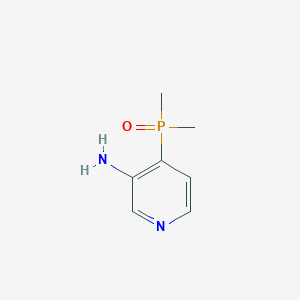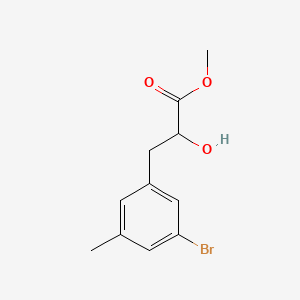
Methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a brominated aromatic ring and a hydroxypropanoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate typically involves the following steps:
Bromination: The starting material, 3-methylphenol, undergoes bromination to introduce a bromine atom at the meta position relative to the hydroxyl group. This can be achieved using bromine (Br₂) in the presence of a suitable solvent like acetic acid.
Esterification: The brominated product is then esterified with methyl 2-hydroxypropanoate. This step involves the use of a strong acid catalyst such as sulfuric acid (H₂SO₄) to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropanoate moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, thereby forming a methyl group.
Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, Methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate serves as a versatile intermediate for the preparation of more complex molecules. Its brominated aromatic ring allows for further functionalization through cross-coupling reactions.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to create analogs with improved biological activity or reduced toxicity.
Industry
In the material science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.
作用机制
The mechanism by which Methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxypropanoate group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 3-(3-chloro-5-methylphenyl)-2-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(3-fluoro-5-methylphenyl)-2-hydroxypropanoate: Contains a fluorine atom, leading to different reactivity and properties.
Methyl 3-(3-iodo-5-methylphenyl)-2-hydroxypropanoate: Iodine substitution, which can affect the compound’s reactivity and biological activity.
Uniqueness
Methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C11H13BrO3 |
|---|---|
分子量 |
273.12 g/mol |
IUPAC 名称 |
methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-7-3-8(5-9(12)4-7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI 键 |
JURDTNMJMUFEKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)Br)CC(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)
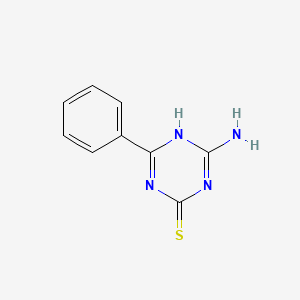
![rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)

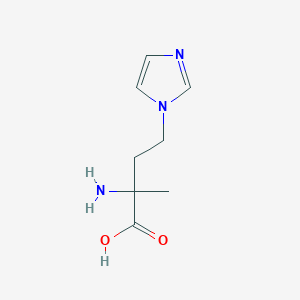
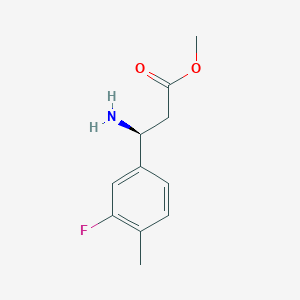
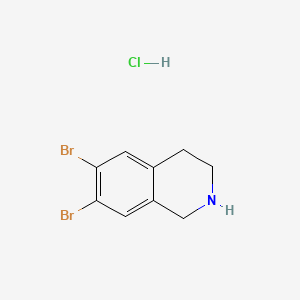
aminehydrochloride](/img/structure/B13545525.png)
